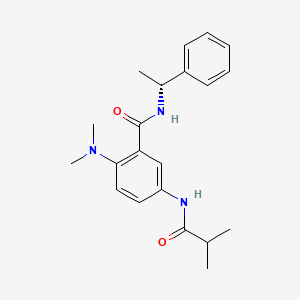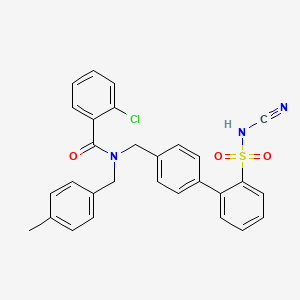
SAR-100842
Übersicht
Beschreibung
Fipaxalparant is a small molecule drug that acts as a selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1). It was initially developed by Amgen, Inc. and is currently being investigated for its potential therapeutic applications in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc) .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a selective LPAR1 antagonist, Fipaxalparant is used to study the role of lysophosphatidic acid signaling in various chemical processes and pathways.
Biology: Fipaxalparant is used to investigate the biological functions of LPAR1 and its involvement in cellular processes such as cell proliferation, migration, and differentiation.
Medicine: Fipaxalparant is being evaluated in clinical trials for its potential to treat fibrotic diseases such as IPF and SSc. .
Wirkmechanismus
Target of Action
SAR-100842, also known as Y76WZ464EY, CZN001, FIPAXALPARANT, Edg-2 receptor inhibitor 1, or 2-(4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino)-indan-2-carboxylic acid, is a potent, selective oral antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1) . LPAR1 is involved in several key processes of systemic sclerosis, including fibrosis, microangiopathy, and immunoinflammation .
Mode of Action
This compound interacts with its target, LPAR1, by inhibiting its function. This inhibition results in a reduction of the LPA-driven Gαi signaling, with an IC50 of 52.5 ± 12 nM . It also shows weak inhibitory activity (25-30%) on the LPA-driven Gαq signaling in RH7777 cells expressing LPAR1 .
Biochemical Pathways
The inhibition of LPAR1 by this compound affects several biochemical pathways. It reduces the migration of cells, such as MDA-MD-231T and 4T1-Luc2, through a collagen membrane to FBS and LPA chemoattractants . It also leads to a greater reduction of some skin LPA-induced marker mRNA levels (e.g., Wnt2, PAI1, and SFRP4) compared to placebo, indicating successful target engagement .
Pharmacokinetics
It is known that this compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The administration of this compound results in a reduction of skin thickness assessed by mRSS . The clinical efficacy of this compound is supported by biological evidence of LPA target engagement . These results suggest that this compound may be an effective treatment for diffuse cutaneous systemic sclerosis (dcSSc), although this needs to be confirmed in larger controlled trials .
Action Environment
It is known that this compound was well tolerated in patients with dcssc , suggesting that it may have a favorable safety profile in the physiological environment of these patients
Biochemische Analyse
Biochemical Properties
SAR-100842 has been shown to interact with the Lysophosphatidic acid (LPA) receptor 1 (LPAR1), acting as a potent antagonist . It has been suggested that this compound can inhibit LPA-driven Gαi signaling, with an IC50 of 52.5 ± 12 nM .
Cellular Effects
In cellular studies, this compound has been shown to reduce the migration of certain cell types, such as MDA-MD-231T cells, through a collagen membrane . This suggests that this compound may influence cell function by modulating cell migration processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the LPAR1 receptor, thereby inhibiting the signaling pathways activated by LPA . This includes the inhibition of Gαi signaling, which is involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been administered to cells over varying time periods, from 24 to 72 hours . Over these time periods, this compound demonstrated a consistent ability to reduce cell migration .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 30 mg/kg by oral gavage twice daily . This dosage was found to be effective in reducing dermal thickening and inhibiting myofibroblast differentiation in a mouse model of skin fibrosis .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its role as an antagonist of the LPAR1 receptor, it is likely involved in the metabolic pathways regulated by LPA signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. As an orally administered drug, it is likely to be distributed systemically and reach various tissues in the body .
Subcellular Localization
The subcellular localization of this compound is not explicitly detailed in the available literature. Given its role as an antagonist of the LPAR1 receptor, it is likely to be localized at the cell membrane where the LPAR1 receptor is typically found .
Vorbereitungsmethoden
The synthesis of Fipaxalparant involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Industrial production methods for Fipaxalparant are designed to optimize yield and purity while minimizing production costs. These methods may include large-scale batch reactions, continuous flow processes, and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Fipaxalparant undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of the indene-2-carboxylic acid core, which can be further modified to achieve the desired pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Fipaxalparant is unique among LPAR1 antagonists due to its high selectivity and potency. Similar compounds include:
SAR100842: Another LPAR1 antagonist that has shown efficacy in preclinical models of fibrosis.
BMS-986020: A selective LPAR1 antagonist that has been evaluated in clinical trials for IPF.
Compared to these compounds, Fipaxalparant has demonstrated superior pharmacokinetic properties and a favorable safety profile, making it a promising candidate for further development .
Eigenschaften
IUPAC Name |
2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJDTNUCCXWTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195941-38-8 | |
| Record name | SAR-100842 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195941388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fipaxalparant | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76WZ464EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: How does Fipaxalparant interact with its target and what are the downstream effects?
A1: Fipaxalparant acts as a selective negative allosteric modulator of lysophosphatidic acid receptor 1 (LPAR1). [, ] This means that it binds to a site distinct from the active site of LPAR1, reducing its activity. LPAR1, when activated, plays a role in fibrotic processes. By inhibiting LPAR1, fipaxalparant aims to reduce the signaling pathways associated with fibrosis, offering a potential therapeutic approach for diseases like systemic sclerosis and idiopathic pulmonary fibrosis.
Q2: What is the impact of food on the pharmacokinetics of Fipaxalparant?
A2: Studies in healthy volunteers revealed that a high-fat meal significantly increased the maximum observed concentration (Cmax) and area under the curve (AUC) of fipaxalparant. [] Specifically, a high-fat meal increased Cmax and AUC by approximately 1.9-fold and 2.1-fold, respectively, compared to fasted conditions. This information is crucial for determining appropriate dosing regimens in clinical settings, as administration with food may enhance absorption and overall exposure to the drug.
Q3: What are the known in vivo effects of Fipaxalparant and what is its current clinical trial status?
A3: While detailed in vivo efficacy data wasn't provided in the abstracts, fipaxalparant has progressed to phase 2 clinical trials for diffuse cutaneous systemic sclerosis and idiopathic pulmonary fibrosis. [, ] This advancement indicates promising preclinical findings and supports further investigation of its therapeutic potential in human subjects. The ongoing trials aim to evaluate the safety and efficacy of fipaxalparant in these patient populations and further elucidate its mechanism of action in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

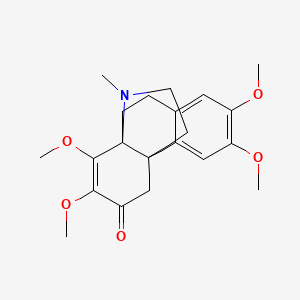
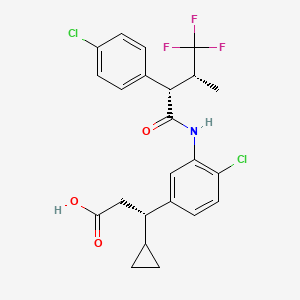
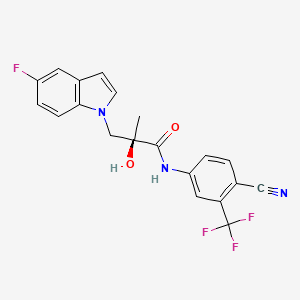

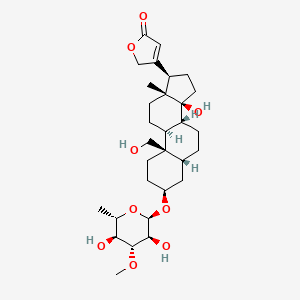
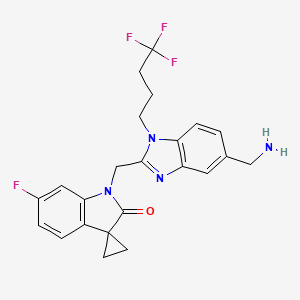
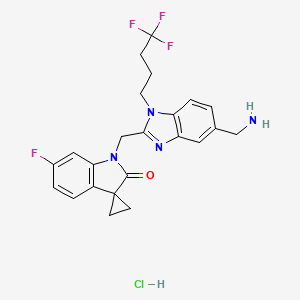
![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)

